Fmoc-D-Gln(Trt)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Gln(Trt)-OH, also known as N-alpha-Fmoc-N-delta-trityl-D-glutamine, plays a crucial role in the field of scientific research, particularly in solid-phase peptide synthesis (SPPS) []. SPPS is a powerful technique for efficiently constructing peptides, which are chains of amino acids. These peptides can be used as drugs, hormones, enzymes, and other important molecules in biological research [].

Fmoc-D-Gln(Trt)-OH functions as a protected amino acid building block. It contains two protecting groups:

- Fmoc (Fluorenylmethoxycarbonyl): This group protects the alpha-amino group (N-terminus) of the glutamine residue, allowing for controlled chain elongation during SPPS [].

- Trt (Trityl): This group protects the side chain nitrogen atom (delta-amino group) of the glutamine residue, preventing unwanted side reactions during peptide synthesis [].

The specific D-configuration of the glutamine residue in Fmoc-D-Gln(Trt)-OH is crucial for certain applications. D-amino acids are the mirror image of their L-counterparts and have different biological properties. The incorporation of D-amino acids can be essential for designing peptides with specific functionalities, such as increased stability or resistance to enzymatic degradation [].

Applications in Peptide Research

Fmoc-D-Gln(Trt)-OH finds diverse applications in peptide research, including:

- Synthesis of D-peptides and peptidomimetics: These molecules can be used to study protein-protein interactions, develop new drugs, and probe biological processes [].

- Preparation of retro-inverso peptides: These peptides have the amino acid sequence reversed and the chirality of each amino acid inverted. They can be used to study the structural and functional properties of natural peptides [].

- Production of cyclic peptides: Fmoc-D-Gln(Trt)-OH can be incorporated into cyclic peptides, which have unique conformations and biological activities [].

N-fluorenylmethoxycarbonyl-N-trityl-D-glutamine, commonly referred to as Fmoc-D-Gln(Trt)-OH, is a derivative of the amino acid D-glutamine. This compound is characterized by the presence of two protective groups: the fluorenylmethoxycarbonyl group (Fmoc) and the trityl group (Trt). These protective groups are essential in peptide synthesis as they prevent unwanted reactions during the coupling process. The molecular formula for Fmoc-D-Gln(Trt)-OH is , and it has a molecular weight of approximately 610.70 g/mol .

Fmoc-D-Gln(Trt)-OH is particularly valued in peptide synthesis due to its high solubility in organic solvents, which facilitates its use in various coupling reactions. It is known to yield significantly purer peptides compared to other derivatives, making it a preferred choice among researchers .

- Deprotection: The trityl group can be removed using 95% trifluoroacetic acid, allowing for the exposure of the amino group for further reactions.

- Coupling Reactions: The Fmoc group can be removed under basic conditions, enabling the formation of peptide bonds with other amino acids.

- Hydrogenation: The compound can undergo hydrogenation to remove protective groups without affecting the integrity of the peptide backbone .

These reactions are crucial for synthesizing peptides and proteins with specific sequences and functionalities.

While specific biological activities of Fmoc-D-Gln(Trt)-OH have not been extensively documented, derivatives of D-glutamine are known to play roles in various biological processes, including protein synthesis and cellular signaling. The stability and reactivity of Fmoc-D-Gln(Trt)-OH make it suitable for studying interactions involving glutamine residues in peptides and proteins .

The synthesis of Fmoc-D-Gln(Trt)-OH typically involves several steps:

- Protection of D-glutamic Acid: D-glutamic acid is first protected using a carbobenzoxy (Z) group.

- Formation of Trityl Derivative: The Z-protected D-glutamic acid undergoes bromination with bromobenzyl in the presence of triethylamine to form a benzyl ester.

- Final Protection: The final step involves introducing the Fmoc group using Fmoc-Cl or Fmoc-OSu, yielding Fmoc-D-Gln(Trt)-OH .

This multi-step process allows for the selective protection and subsequent deprotection necessary for successful peptide synthesis.

Fmoc-D-Gln(Trt)-OH is primarily used in:

- Peptide Synthesis: Its excellent solubility properties facilitate coupling reactions, leading to higher purity products.

- Research: It serves as a building block for synthesizing bioactive peptides that can be used in drug development and biological studies.

- Pharmaceuticals: Due to its stability and reactivity, it is employed in developing therapeutic peptides targeting various diseases .

Studies involving Fmoc-D-Gln(Trt)-OH often focus on its interactions with other amino acids during peptide formation. Its use minimizes side reactions that can occur during activation, particularly with carbodiimide reagents, thus enhancing the efficiency and yield of peptide synthesis . Additionally, research into its role within larger peptide structures may reveal insights into its functional contributions in biological systems.

Several compounds share structural similarities with Fmoc-D-Gln(Trt)-OH, each possessing unique characteristics:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N-fluorenylmethoxycarbonyl-L-glutamine | 132327-80-1 | L-isomer; used similarly in peptide synthesis |

| N-fluorenylmethoxycarbonyl-D-aspartic acid | 132388-59-1 | Aspartic acid derivative; different side chain |

| N-fluorenylmethoxycarbonyl-L-lysine | 132388-60-4 | Lysine derivative; contains an amino side chain |

| N-trityl-D-glutamine | 198544-94-4 | Lacks Fmoc protection; simpler structure |

Fmoc-D-Gln(Trt)-OH stands out due to its dual protection strategy, which enhances its utility in complex peptide syntheses while minimizing side reactions that can compromise product integrity. Its solubility profile also differentiates it from other derivatives, making it a more versatile reagent in various synthetic contexts .

Fmoc-D-Gln(Trt)-OH, systematically named (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid, has the molecular formula C₃₉H₃₄N₂O₅ and a molecular weight of 610.7 g/mol . Its structure features:

- An Fmoc group on the α-amino group, providing base-labile protection.

- A Trt group on the side-chain amide of D-glutamine, preventing dehydration to nitriles during activation .

- D-configuration at the α-carbon, critical for synthesizing non-natural peptides .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS RN | 200623-62-7 | |

| Purity (HPLC) | ≥98% | |

| Optical Rotation ([α]D) | +13.4° (c = 1% in DMF) | |

| Melting Point | 232–237°C | |

| Solubility | DMF, DCM, NMP |

Historical Context in Peptide Chemistry

The Fmoc group was introduced by Carpino and Han in 1970 as a base-labile alternative to the Boc (tert-butyloxycarbonyl) group . Its adoption in SPPS accelerated in the 1980s due to compatibility with acid-labile side-chain protectants like Trt, enabling milder cleavage conditions compared to HF-dependent Boc chemistry . The Trt group, first applied to asparagine and glutamine in the 1990s, resolved side-reactions during carbodiimide-mediated couplings . The D-enantiomer gained prominence in the 2000s for constructing mirror-image peptides in drug discovery .

Significance in Peptide Synthesis

Fmoc-D-Gln(Trt)-OH addresses two key challenges:

- Side-Chain Stability: The Trt group prevents glutamine dehydration, a common issue with unprotected amides during activation .

- Orthogonal Deprotection: Sequential removal of Fmoc (piperidine) and Trt (1–2% TFA) enables precise synthesis of complex peptides .

- Stereochemical Integrity: D-configuration resists racemization during coupling, critical for antimicrobial and foldamer peptides .

Comparative Reaction Yields

| Glutamine Derivative | Coupling Efficiency (%) | Dehydration Risk |

|---|---|---|

| Fmoc-D-Gln(Trt)-OH | 98–99 | Low |

| Fmoc-Gln-OH | 85–90 | High |

| Boc-Gln(Xan)-OH | 90–95 | Moderate |

Comparative Overview with Other Protected Glutamine Derivatives

Fmoc-Gln(Trt)-OH vs. Fmoc-Gln(Xan)-OH:

- Xanthyl (Xan): Used in Boc chemistry; requires harsh HF for cleavage, incompatible with acid-sensitive residues .

- Trt: Removed with mild TFA (1–2%), preserving acid-labile modifications like phosphorylation .

D vs. L Enantiomers:

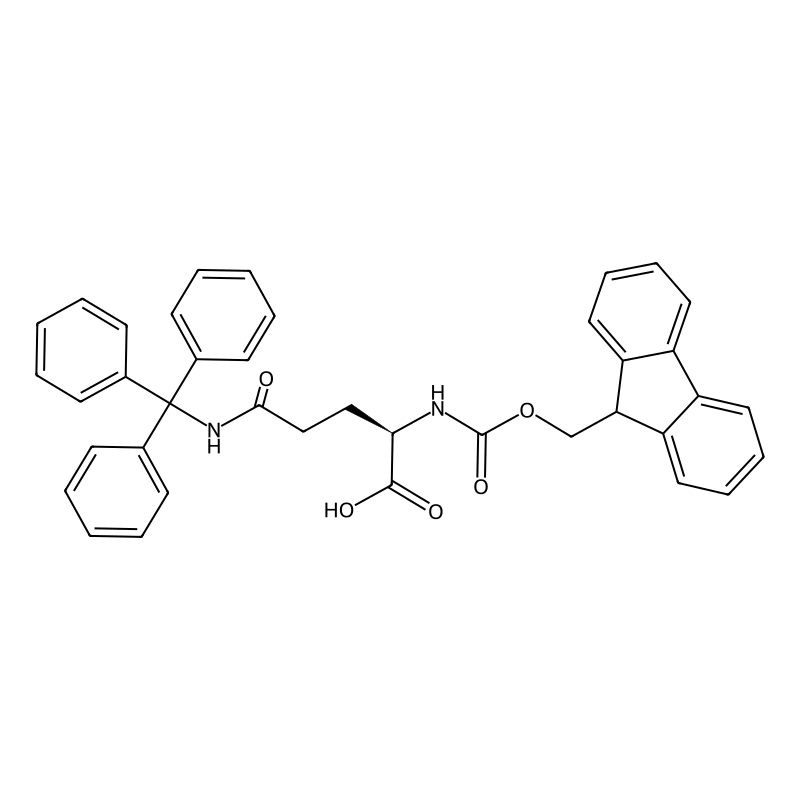

Fluorenylmethoxycarbonyl-D-Glutamine(Trityl)-Hydroxyl is a protected amino acid derivative with the molecular formula C₃₉H₃₄N₂O₅ [1] [3] [6]. The compound possesses a molecular weight of 610.70 daltons [1] [4] [6]. The structure incorporates three distinct protective group systems: the fluorenylmethoxycarbonyl group protecting the alpha-amino function, the trityl group protecting the gamma-amide nitrogen, and the free carboxyl terminus [1] [8].

The stereochemical configuration of this compound is characterized by the D-configuration at the alpha-carbon center [1] [22] [23]. This D-stereochemistry is defined by comparison with glyceraldehyde standards, where the amino group occupies the right-side position relative to the alpha-carbon when viewed in Fischer projection [25] [28]. The compound exhibits specific optical rotation values of [α]²²/D +13.4° (c = 1% in dimethylformamide) [1] and +14.5° ± 2.0° (c = 1, dimethylformamide) [22] [23], confirming the D-configuration.

The fluorenylmethoxycarbonyl protecting group consists of a fluorenyl ring system connected to a methoxycarbonyl linker [26] [29]. The fluorene moiety is a polycyclic aromatic hydrocarbon with strong ultraviolet absorption properties [26] [29]. The trityl protecting group comprises three phenyl rings bonded to a central carbon atom, providing steric protection for the glutamine side chain amide nitrogen [30] [31] [34].

The canonical simplified molecular-input line-entry system representation is: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 [7] [11]. The International Chemical Identifier key is WDGICUODAOGOMO-PGUFJCEWSA-N [1] [18].

Physical Constants and Characteristics

The compound presents as a white to off-white crystalline powder [1] [4] [22]. The melting point ranges from 232-237°C [1] [4], with some sources reporting a slightly lower range of 165-172°C for related derivatives [17]. The predicted boiling point is 873.5 ± 65.0°C [4] [17].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 610.70 g/mol | [1] [4] [6] |

| Melting Point | 232-237°C | [1] [4] |

| Predicted Boiling Point | 873.5 ± 65.0°C | [4] |

| Density | 1.256 ± 0.06 g/cm³ (predicted) | [4] |

| Optical Rotation | [α]²²/D +13.4° (c=1%, dimethylformamide) | [1] |

| Predicted pKa | 3.73 ± 0.10 | [4] |

The predicted density is 1.256 ± 0.06 g/cm³ [4]. The compound exhibits a predicted acid dissociation constant (pKa) of 3.73 ± 0.10 [4], reflecting the carboxylic acid functionality. The enantiomeric purity is typically ≥99.5% with less than 0.5% L-enantiomer content [18] [22] [23].

Spectroscopic and Spectrometric Profiles

The fluorenylmethoxycarbonyl protecting group provides distinctive ultraviolet absorption characteristics that facilitate analytical monitoring [26] [29] [38]. The dibenzofulvene-piperidine adduct formed during deprotection exhibits strong ultraviolet absorption with molar absorption coefficients of 6089 L mol⁻¹ cm⁻¹ at 289.8 nanometers and 8021 L mol⁻¹ cm⁻¹ at 301.0 nanometers [38].

High-performance liquid chromatography analysis demonstrates purity levels exceeding 98% for commercial preparations [18] [39]. The compound shows characteristic retention behavior on reverse-phase chromatographic systems [39]. Mass spectrometric analysis confirms the molecular ion peak at m/z 610.7 [6] [7].

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation. The aromatic protons of the fluorenyl and trityl protecting groups appear in the downfield region between 7.0-8.0 parts per million [12] [15]. The methylene protons of the fluorenylmethoxycarbonyl group typically resonate around 4.2-4.5 parts per million [12].

Infrared spectroscopy reveals characteristic absorption bands for the amide carbonyl stretches (Amide I) around 1624-1697 cm⁻¹, amide nitrogen-hydrogen stretches (Amide A) near 3273-3283 cm⁻¹, and amide deformation vibrations (Amide II) at approximately 1518-1539 cm⁻¹ [15] [16].

Solubility Parameters and Behavior in Different Solvents

Fluorenylmethoxycarbonyl-D-Glutamine(Trityl)-Hydroxyl demonstrates favorable solubility characteristics in polar aprotic solvents [18] [19] [21]. The compound is clearly soluble at 1 millimole per 2 milliliters in dimethylformamide [18]. In dimethyl sulfoxide, solubility reaches 100 milligrams per milliliter (163.75 millimolar concentration), though ultrasonic assistance may be required [7] [40].

| Solvent | Solubility | Comments | Reference |

|---|---|---|---|

| Dimethylformamide | Clearly soluble (0.5 M) | Standard peptide synthesis solvent | [18] |

| Dimethyl sulfoxide | 100 mg/mL (163.75 mM) | May require ultrasonication | [7] [40] |

| Acetonitrile | Slightly soluble | Limited solubility | [4] |

| Chloroform | Slightly soluble | Organic extraction applications | [4] |

| Methanol | Sparingly soluble | Precipitation solvent | [4] |

The compound exhibits limited solubility in less polar solvents such as acetonitrile and chloroform, where it is only slightly soluble [4]. Methanol provides sparingly soluble conditions [4]. This solubility profile is typical for trityl-protected amino acid derivatives, where the bulky protecting groups reduce solubility in polar protic solvents while maintaining good solubility in dipolar aprotic media [19] [21].

The trityl protecting group contributes significantly to the solubility characteristics, as it increases the hydrophobic character of the molecule [21] [32]. The solubility behavior in dimethylformamide is particularly important for solid-phase peptide synthesis applications, where complete dissolution is essential for efficient coupling reactions [18] [19].